molecular formula C10H10ClNO2 B1430580 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1461707-73-2

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1430580
CAS No.: 1461707-73-2
M. Wt: 211.64 g/mol
InChI Key: CNBQSRCBLSQWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1461707-73-2) is a chemical building block based on the privileged 1,4-benzoxazin-3-one scaffold, a rigid planar heterocycle recognized for its low toxicity profile and diverse therapeutic potential in medicinal chemistry . This compound features a chloro-substituted aromatic ring and an ethyl group at the 2-position, contributing to its specific physicochemical properties and reactivity. The 1,4-benzoxazin-3-one core is a subject of significant research interest, particularly in the development of anticancer agents. Its rigid, planar structure is known to facilitate intercalation into tumor cell DNA, thereby inducing DNA damage, upregulating damage markers like γ-H2AX, and triggering programmed cell death through apoptosis and autophagy pathways . Derivatives similar to this compound have demonstrated notable inhibitory activity against various human tumor cell lines, including Huh-7 liver cancer cells, highlighting the scaffold's promise in oncology research . Beyond oncology, the 1,4-benzoxazin-3-one structure is a key component in research for developing ligands targeting various enzymes and receptors, with published applications exploring areas such as mineralocorticoid receptor modulation , and antidiabetic agents through the inhibition of enzymes like α-amylase and α-glucosidase . The structural motif is also frequently combined with other pharmacophores, such as 1,2,3-triazoles, via click chemistry to generate novel hybrid molecules with enhanced biological properties . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-5-3-4-6(11)9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBQSRCBLSQWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Tables

Table 1. Key Structural and Functional Comparisons

Feature 8-Chloro-2-ethyl Derivative BONC-013 DIMBOA 8-Hydroxy Derivative
Substituents Cl (C8), CH₂CH₃ (C2) Cl (C6), CH₃ (C4) OH (C2, C4), OCH₃ (C7) OH (C8)
Bioactivity Topoisomerase I inhibition Topoisomerase poison Plant defense Not reported
Lipophilicity (logP) Moderate-high Moderate Low Low
Therapeutic Potential Anticancer (preclinical) Anticancer Agricultural Underexplored

Biological Activity

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique structure that includes a benzene ring fused with an oxazine ring. The presence of a chlorine atom at the 8th position and an ethyl group at the 2nd position distinguishes it from other derivatives in this class. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Information

PropertyValue
IUPAC Name8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one
CAS Number1187933-29-4
Molecular FormulaC10H12ClNO2
InChI KeyCNBQSRCBLSQWGQ-UHFFFAOYSA-N

The compound's structure is critical for its biological activity, influencing its interaction with various molecular targets.

Preliminary studies suggest that this compound interacts with specific molecular targets, including enzymes and receptors. These interactions may modulate biological pathways related to oxidative stress and inflammatory responses. The exact mechanisms are still under investigation, but the compound has shown potential as an inhibitor of certain biological pathways.

Research Findings

  • Topoisomerase Inhibition:
    A study evaluated the inhibitory effects of various benzoxazine derivatives on human DNA topoisomerase I. The results indicated that several compounds exhibited significant catalytic inhibition, with some showing greater potency than established inhibitors like camptothecin. For instance, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrated an IC50 of 8.34 mM as a catalytic inhibitor, while ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate showed remarkable potency as a topoisomerase poison (IC50 = 0.0006 mM) .
  • Serotonin Receptor Antagonism:
    Another study focused on the structure–activity relationships (SAR) of benzoxazine derivatives concerning serotonin receptor antagonism. Compounds were synthesized and evaluated for their ability to bind to the serotonin 5HT3 receptor. Substituents at the 2-position of the benzoxazine ring enhanced antagonistic activity significantly .

Case Studies

A series of case studies have highlighted the therapeutic potential of benzoxazine derivatives:

  • Anticancer Activity: Compounds derived from benzoxazines have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The unique substitution patterns in these compounds contribute to their efficacy in targeting cancer cells.
  • Genotoxicity Assays: Genotoxicity testing revealed that certain derivatives exhibited significant genotoxic effects at micromolar concentrations. This indicates a need for careful evaluation of safety profiles in therapeutic applications .

Comparison Table

CompoundBiological ActivityIC50 (mM)Notes
This compoundTopoisomerase I inhibitor0.0006 (as poison)More potent than camptothecin
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-oneCatalytic inhibitor8.34Effective against topoisomerase I
CamptothecinEstablished topoisomerase I inhibitor0.034Known anticancer drug

Uniqueness and Therapeutic Potential

The unique substitution pattern in this compound imparts distinct chemical and biological properties compared to similar compounds. Its potential as a therapeutic agent is underscored by its activity against key biological targets involved in cancer progression and other diseases.

Q & A

Q. What are the common synthetic routes for 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?

A widely used method involves cyclization of substituted 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core, followed by acylation with dichloroacetyl chloride or alkylation to introduce the ethyl group. For example, cyclization of 8-chloro-2-aminophenol derivatives with 1,2-dibromoethane under basic conditions yields the dihydrobenzoxazine scaffold, which is subsequently acylated or alkylated to install the ethyl substituent . Purification typically employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., THF or DMF) .

Q. What spectroscopic techniques are critical for characterizing benzoxazinone derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and ring conformation. For example, the ethyl group at position 2 typically appears as a triplet (δ ~1.2 ppm for CH3) and quartet (δ ~3.4 ppm for CH2) in 1H NMR .
  • IR spectroscopy : The carbonyl stretch (C=O) of the benzoxazinone ring is observed at ~1680–1720 cm⁻¹ .
  • Mass spectrometry (ESI-MS or GC/MS) : Molecular ion peaks (e.g., m/z 243 for the parent compound) and fragmentation patterns confirm molecular weight and structural integrity .

Q. How is the purity of this compound validated?

Purity is assessed via:

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Elemental analysis to verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural ambiguities in substituted benzoxazinones be resolved?

Contradictions in spectroscopic data (e.g., overlapping NMR signals) are addressed through:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, the six-membered benzoxazinone ring adopts a screw-boat conformation, stabilized by N–H⋯O hydrogen bonds along the crystal lattice .
  • 2D NMR (COSY, HSQC) : Resolves coupling interactions and assigns quaternary carbons in complex derivatives .

Q. What strategies optimize the synthetic yield of 8-chloro-2-ethyl derivatives?

Yield improvements focus on:

  • Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance acylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation.
  • Temperature control : Maintaining ≤100°C prevents decomposition of the chloro-substituted aromatic ring .

Q. How do substituents influence the biological activity of benzoxazinone derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Antifungal activity : The ethyl group at position 2 enhances lipophilicity, improving membrane penetration. Derivatives with electron-withdrawing groups (e.g., Cl at position 8) show MIC values of 2–8 µg/mL against Candida albicans .
  • Pharmacokinetics : Chlorine substituents increase metabolic stability, while ethyl groups reduce plasma protein binding, as shown in vitro with human liver microsomes .

Q. What computational methods predict the reactivity of benzoxazinone derivatives?

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl oxygen in 8-chloro-2-ethyl derivatives exhibits high electron density, making it prone to nucleophilic attack .
  • Molecular docking : Models interactions with biological targets (e.g., fungal CYP51 enzyme), guiding rational design of inhibitors .

Q. How are stability studies conducted for benzoxazinone derivatives under varying conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for crystalline forms).
  • Forced degradation : Exposure to UV light, acidic/basic media, and oxidizing agents (e.g., H2O2) identifies degradation pathways, with LC-MS tracking byproduct formation .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels, such as dibromoethane residues from incomplete cyclization .
  • Chiral HPLC resolves enantiomeric impurities in asymmetric derivatives, using cellulose-based columns and hexane/isopropanol mobile phases .

Q. How are synthetic byproducts characterized and mitigated?

  • Isolation via preparative TLC identifies byproducts (e.g., over-alkylated derivatives).
  • Reaction quenching with ice-water minimizes side reactions during acylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.